(2-Methanesulfonylpropyl)(methyl)aminehydrochloride

Description

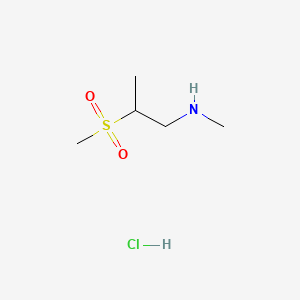

(2-Methanesulfonylpropyl)(methyl)amine hydrochloride is a secondary amine hydrochloride derivative featuring a methanesulfonyl (-SO₂CH₃) functional group attached to a propyl chain. The compound’s structure combines a methyl-substituted amine with a sulfonyl group, which confers unique electronic and steric properties. The hydrochloride salt enhances water solubility, making it suitable for pharmaceutical or industrial applications.

Properties

Molecular Formula |

C5H14ClNO2S |

|---|---|

Molecular Weight |

187.69 g/mol |

IUPAC Name |

N-methyl-2-methylsulfonylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-5(4-6-2)9(3,7)8;/h5-6H,4H2,1-3H3;1H |

InChI Key |

QLGDGZBVTPEGGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(CNC)S(=O)(=O)C.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2-Methanesulfonylpropyl)(methyl)amine Hydrochloride

Detailed Preparation Steps

Starting Materials and Key Intermediates

- Propylamine derivatives or substituted propylamines.

- Methanesulfonyl chloride or related sulfonylating agents.

- Methylamine or methylating reagents.

- Hydrogen chloride gas or hydrochloric acid for salt formation.

Sulfonylation and Amine Functionalization

One common approach involves the oxidation of a methylthio or methylsulfanyl propylamine precursor to the corresponding methanesulfonyl derivative using oxidizing agents such as:

- Meta-chloroperoxybenzoic acid (MCPBA) in dichloromethane at low temperatures (0–20 °C), with reaction times up to 21 hours, followed by quenching and purification steps.

- Potassium peroxysulfate (Oxone) in methanol/water mixtures at 20 °C over 20 hours, with gradual warming from ice temperature, leading to high yields (~95%) of the sulfonylated product.

Methylation and Amine Formation

The methylation of the amine nitrogen can be achieved by:

- Reaction of the sulfonylated intermediate with methylamine or methylating agents under controlled conditions.

- Use of base catalysts such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) at room temperature overnight to facilitate substitution reactions.

Formation of the Hydrochloride Salt

The final step involves converting the free amine into its hydrochloride salt by:

Representative Preparation Procedure (Literature Example)

| Step | Reagents & Conditions | Description | Yield & Purity |

|---|---|---|---|

| 1 | Oxidation with MCPBA in DCM, 0–20 °C, 21 h | Conversion of methylthio-propylamine to methanesulfonyl derivative | Purification by silica gel chromatography |

| 2 | Methylation with methylamine in DMF, K2CO3 base, rt, overnight | Formation of methylated amine intermediate | Isolated by preparative HPLC |

| 3 | Hydrogen chloride gas introduction, pH 2–3, room temperature | Formation of hydrochloride salt | High purity hydrochloride salt obtained |

This method yields the target compound with high purity and good overall yield.

Analytical Data and Research Results

Purity and Yield Data

Comparative Analysis of Preparation Methods

| Aspect | Oxidation with MCPBA | Oxidation with Oxone | Hydrochloride Salt Formation |

|---|---|---|---|

| Reaction Time | ~21 hours | ~20 hours | 45–75 min gas introduction |

| Temperature | 0–20 °C | 0–20 °C, gradual warming | Room temperature |

| Solvent | Dichloromethane | Methanol/water | Ethanol or aqueous medium |

| Yield | High (~95%) | High (~95%) | High (~90%) |

| Purification | Silica gel chromatography | Extraction and crystallization | Filtration and vacuum drying |

Both oxidation methods provide efficient routes to the sulfonylated intermediate, with subsequent methylation and salt formation steps yielding the target hydrochloride salt with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methanesulfonylpropyl)(methyl)aminehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can result in a variety of derivatives, depending on the nucleophile involved .

Scientific Research Applications

(2-Methanesulfonylpropyl)(methyl)aminehydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfone compounds.

Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein modifications.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products

Mechanism of Action

The mechanism of action of (2-Methanesulfonylpropyl)(methyl)aminehydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of protein function or enzyme activity, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (2-Methanesulfonylpropyl)(methyl)amine hydrochloride with structurally related compounds from the evidence:

| Compound Name | Molecular Formula | Functional Groups | Molecular Weight (g/mol) | Key Features/Applications | References |

|---|---|---|---|---|---|

| (2-Methanesulfonylpropyl)(methyl)amine hydrochloride | C₆H₁₅ClNO₂S | Methanesulfonyl, methylamine, HCl | 200.71 (calculated) | Potential sulfonamide drug intermediate; enhanced solubility due to HCl salt | N/A |

| 1-(2-Chlorophenyl)-2-methylpropylamine hydrochloride | C₁₁H₁₇Cl₂N | Chlorophenyl, methylamine, HCl | 234.17 | Pharmaceutical intermediate; halogenated aromatic moiety | |

| (2-Methoxy-2-methylpropyl)(methyl)amine hydrochloride | C₆H₁₆ClNO | Methoxy, methylamine, HCl | 153.65 | Ether functionality; potential solvent or catalyst | |

| (2-Amino-2-methylpropyl)(sulfamoyl)amine hydrochloride | C₄H₁₄ClN₃O₂S | Sulfamoyl, methylamine, HCl | 203.69 | Dual amine-sulfonamide structure; possible antimicrobial use | |

| (2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride | C₁₄H₂₄ClNO₃ | Trimethoxyphenyl, methylpropyl, HCl | 289.80 | Aromatic substitution; potential CNS-active compound |

Physicochemical Properties and Reactivity

- Methanesulfonyl Group Influence : The sulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, reducing the basicity of the adjacent amine compared to analogs with methoxy (-OCH₃) or alkyl groups. This increases stability in acidic environments but may reduce nucleophilicity .

- Hydrochloride Salt : Enhances aqueous solubility and crystalline stability, a common feature in pharmaceutical salts (e.g., methylphenidate hydrochloride in ) .

- Comparison with CO₂ Capture Amines: Unlike tertiary amines like methyl diethanol amine (MDEA) used in CO₂ adsorption (2.63 mmol/g capacity in ), secondary amines like the target compound may exhibit different reactivity due to direct N-H bonding, which could facilitate carbamate formation with CO₂ under specific conditions .

Q & A

Q. What are the established synthetic routes for (2-Methanesulfonylpropyl)(methyl)amine hydrochloride, and what are the critical parameters influencing yield and purity?

Methodological Answer: Synthesis of this compound typically involves multi-step organic reactions, such as nucleophilic substitution or reductive amination, followed by hydrochlorination. Critical parameters include:

- Temperature control : Excessive heat may degrade intermediates or promote side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in sulfonylation steps.

- Catalyst use : Palladium or nickel catalysts may optimize reductive steps .

- Purification : Column chromatography or recrystallization ensures high purity, monitored via HPLC or TLC.

Q. Which analytical techniques are most effective for characterizing the structural and functional properties of this compound?

Methodological Answer:

- FTIR spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1160 cm⁻¹, amine N-H bend at ~1600 cm⁻¹) .

- NMR spectroscopy : ¹H/¹³C NMR resolves methyl and methanesulfonyl groups; DEPT-135 confirms quaternary carbons .

- Elemental analysis : Validates C, H, N, S, and Cl content (±0.3% accuracy) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What are the primary research applications of this compound in chemical and biological systems?

Methodological Answer:

- CO₂ capture : Amine-functionalized compounds exhibit chemisorption via carbamate formation. Optimization requires balancing amine loading (e.g., 23–50 wt.%) and pore structure to maximize adsorption capacity (e.g., 2.63 mmol CO₂/g in analogous studies) .

- Biological studies : Secondary amines may interact with neurotransmitter systems (e.g., dopamine reuptake inhibition) or serve as enzyme inhibitors. In vitro assays (e.g., radioligand binding) validate target engagement .

Advanced Research Questions

Q. How can researchers design experiments to optimize the amine functionalization of this compound for enhanced CO₂ adsorption while mitigating structural trade-offs?

Methodological Answer:

- Amine loading optimization : Use wet impregnation (e.g., 43 wt.% aMDEA in mesoporous carbon) to maximize active sites. Monitor nitrogen content via elemental analysis .

- Structural trade-off analysis : BET surface area and pore volume decrease with higher amine loading (e.g., 43% reduction in surface area). Balance chemical adsorption (amine-CO₂ interaction) and physical adsorption (porosity) using Langmuir isotherm models .

- Stability testing : Cyclic adsorption-desorption experiments (e.g., 10 cycles at 75°C) assess regenerability and amine leaching via TGA-MS .

Q. What methodologies are recommended for resolving discrepancies in bioactivity data across different experimental models for this compound?

Methodological Answer:

- Model standardization : Compare in vitro (e.g., HEK-293 cells) and in vivo (e.g., rodent) systems under controlled conditions (pH 7.4, 37°C).

- Metabolite profiling : LC-MS/MS identifies active metabolites that may explain species-specific activity .

- Dose-response curves : Use Hill slope analysis to differentiate efficacy (EC₅₀) from potency (Emax) variations .

Q. How should researchers approach stability studies under varying environmental conditions (pH, temperature) to predict real-world applicability?

Methodological Answer:

- Accelerated degradation studies : Expose the compound to extreme pH (1–13) and temperatures (40–80°C) for 24–72 hours. Monitor decomposition via UPLC-UV .

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) using Arrhenius plots. For example, tertiary amines degrade faster in acidic conditions via protonation .

- Real-time stability : Store samples at 25°C/60% RH for 6–12 months. Assess hygroscopicity via dynamic vapor sorption (DVS) .

Key Data from Analogous Studies

| Parameter | Value (Example) | Methodology | Reference |

|---|---|---|---|

| CO₂ adsorption capacity | 2.63 mmol/g | Autoclave batch system | |

| BET surface area | 43% reduction post-amine | N₂ adsorption isotherm | |

| Amine loading efficiency | 23–50 wt.% | Elemental analysis | |

| Bioactivity EC₅₀ | 15 µM (dopamine assay) | Radioligand binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.